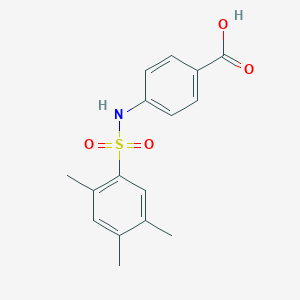
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly known as EPM, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.
Wissenschaftliche Forschungsanwendungen
EPM has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells. EPM has been shown to induce apoptosis in cancer cells by inhibiting CA IX, making it a potential candidate for cancer therapy.
Wirkmechanismus
EPM inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an accumulation of carbon dioxide in the cancer cells, which disrupts their pH balance and induces apoptosis.
Biochemical and Physiological Effects:
EPM has been shown to exhibit potent inhibitory activity against CA IX, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EPM has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent inhibitory activity against CA IX, making it a valuable tool for studying the role of CA IX in cancer cells. However, EPM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of EPM. One potential direction is to investigate its effectiveness in combination with other anti-cancer drugs. Another direction is to study its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of EPM and its potential side effects.
Synthesemethoden
EPM can be synthesized by reacting 2-ethoxyaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an SNAr mechanism, where the nucleophilic attack of the amine group on the sulfonyl chloride results in the formation of EPM.
Eigenschaften
Produktname |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H19NO4S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16-8-6-5-7-14(16)17-22(18,19)13-9-10-15(20-3)12(2)11-13/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
BHRFCCYRRPUWJS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)





![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)



